
(4-Ethoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly known as "EMPM" and has been found to have various applications in the field of medicine and drug development.
科学的研究の応用
Novel Heterocyclic System Synthesis
Deady and Devine (2006) explored the Hofmann rearrangement and subsequent reactions of aminonaphthyridinones to create new heterocyclic systems. This research contributes to the understanding of pyrrole-type reactivity and the development of novel compounds potentially useful in various scientific applications (Deady & Devine, 2006).
Methoxylated Pyrrolin-2-ones Synthesis
Ghelfi et al. (2003) demonstrated a method for synthesizing 5-methoxylated 3-pyrrolin-2-ones, which are valuable for the preparation of agrochemicals and medicinal compounds. This research highlights the versatility of chlorinated pyrrolidin-2-ones in producing useful derivatives (Ghelfi et al., 2003).
Crystal Structure Analysis
Lakshminarayana et al. (2009) synthesized and characterized a compound structurally related to the specified chemical, providing detailed X-ray diffraction (XRD) analysis. This work is crucial for understanding the molecular geometry and potential interactions of similar compounds (Lakshminarayana et al., 2009).
Antimicrobial Activity of Novel Pyrrole Derivatives
Hublikar et al. (2019) synthesized a series of novel pyrrole derivatives to evaluate their in vitro antimicrobial activities. This research suggests that pyrrole chalcone derivatives can serve as significant antimicrobial agents, highlighting the potential for the development of new therapeutic tools (Hublikar et al., 2019).
Electrochromic Devices Applications
Su, Chang, and Wu (2017) synthesized dithienylpyrroles-based electrochromic polymers, demonstrating their application in high-contrast electrochromic devices. This research showcases the potential of pyrrole-based materials in developing energy-efficient display technologies (Su, Chang, & Wu, 2017).
特性
IUPAC Name |
(4-ethoxyphenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-23-16-7-5-15(6-8-16)19(22)21-11-10-17(13-21)24-18-9-4-14(2)12-20-18/h4-9,12,17H,3,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZCIGGITXZSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

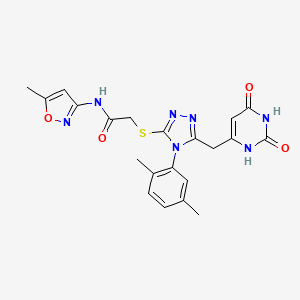
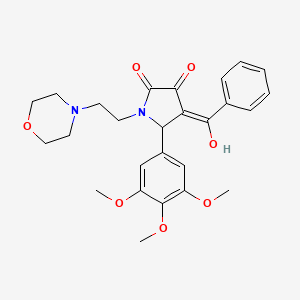

![2-{[4-cyano-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2645023.png)
![(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2645025.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2645028.png)
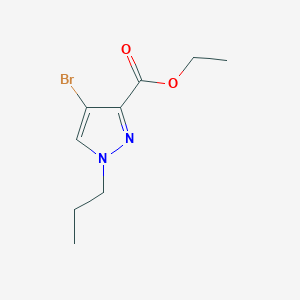
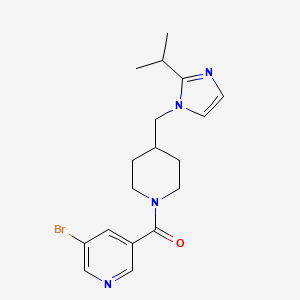
![3-phenyl-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]propanamide](/img/structure/B2645033.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2645035.png)

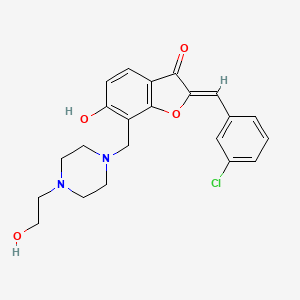
![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)
![3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2645042.png)